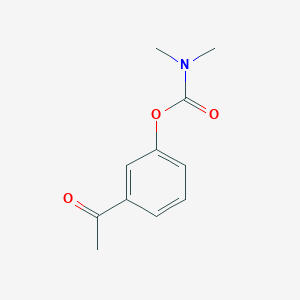

3-Acetylphenyl dimethylcarbamate

Description

Contextualization of Carbamate (B1207046) Esters in Chemical Synthesis and Biological Science

Carbamates are a class of organic compounds that are formally derived from carbamic acid. wikipedia.org The carbamate functional group, with its characteristic ester and amide functionalities, imparts unique chemical properties that make these compounds versatile in various applications. nih.gov In chemical synthesis, carbamates are widely utilized as protecting groups for amines and amino acids, owing to their stability and the relative ease with which they can be introduced and removed. nih.gov They also serve as important intermediates and starting materials in the production of a range of chemicals. nih.gov

From a biological standpoint, carbamates are perhaps best known for their role as acetylcholinesterase (AChE) inhibitors. nih.govscielo.br By reversibly inhibiting this enzyme, they prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in synapses. nih.govresearchgate.net This mechanism of action is the basis for their use in a variety of applications, from insecticides to pharmaceuticals. wikipedia.orgscielo.br For instance, carbamate insecticides like carbaryl (B1668338) and carbofuran (B1668357) are effective in pest control. wikipedia.orgresearchgate.net In medicine, certain carbamates are used in the treatment of conditions such as myasthenia gravis and Alzheimer's disease. nih.govresearchgate.net The stability and permeability of the carbamate group can also be leveraged in drug design to enhance the pharmacological properties of molecules. scielo.br

Overview of the Significance of Acetylphenyl Carbamates in Research

Within the large family of carbamates, acetylphenyl carbamates represent a significant subgroup that has garnered attention in research. The presence of the acetyl group on the phenyl ring introduces another reactive site and can influence the electronic properties of the entire molecule. This dual functionality makes them valuable synthons and subjects of study in medicinal chemistry and materials science.

Research has demonstrated that the position of the acetyl group (ortho, meta, or para) on the phenyl ring can significantly impact the compound's properties and reactivity. For example, both 2-acetylphenyl dimethylcarbamate (B8479999) and 4-acetylphenyl dimethylcarbamate have been synthesized and studied, highlighting the interest in these positional isomers. acs.orgchemspider.com

Scope and Objectives of Research on 3-Acetylphenyl Dimethylcarbamate

Research on this compound has primarily focused on its synthesis and its utility as a chemical intermediate. One notable application is its use as a precursor in the synthesis of more complex molecules, including benzylamine (B48309) analogues with potential pharmacological activity. google.com For instance, it has been used in condensation reactions with aldehydes to create chalcone-like structures, which can then be further modified. google.com

A key objective in the synthesis of this compound itself has been the development of efficient and environmentally friendly methods. One reported synthesis involves the reaction of 1-(3-hydroxyphenyl)ethan-1-one with dimethylcarbamoyl chloride. acs.orgnih.gov A study describes a zinc chloride-catalyzed method for this conversion, which offers a practical approach to producing this and other carbamates. researchgate.netacs.orgnih.gov This research highlights the ongoing effort to create novel and efficient synthetic protocols for valuable chemical building blocks. nih.gov

Chemical and Physical Properties of this compound

| Identifier | Value |

| IUPAC Name | 3-acetylphenyl N,N-dimethylcarbamate chemspider.com |

| CAS Number | 2689-47-6 chemspider.comechemi.com |

| Molecular Formula | C11H13NO3 chemspider.comechemi.com |

| Molecular Weight | 207.23 g/mol echemi.com |

| Appearance | Yellow oil acs.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(3-acetylphenyl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C11H13NO3/c1-8(13)9-5-4-6-10(7-9)15-11(14)12(2)3/h4-7H,1-3H3 |

InChI Key |

DSKANQFCDOSIHF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)OC(=O)N(C)C |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 3 Acetylphenyl Dimethylcarbamate

Established Synthetic Methodologies

The creation of the carbamate (B1207046) functional group in 3-acetylphenyl dimethylcarbamate (B8479999) is typically accomplished through several reliable methods. These include zinc chloride-catalyzed reactions, direct synthesis using highly reactive carbamoyl (B1232498) chlorides, and various other catalytic systems that offer alternative pathways.

Zinc Chloride-Catalyzed Esterification Approaches

Zinc chloride (ZnCl₂) has been effectively employed as a catalyst for the synthesis of carbamates from alcohols and carbamoyl chlorides. nih.govacs.org This Lewis acid-catalyzed approach facilitates the reaction between the phenolic hydroxyl group of a precursor like 3-hydroxyacetophenone and a carbamoyl donor. The plausible mechanism involves the coordination of zinc chloride with the carbamoyl chloride, which enhances its electrophilicity. acs.org This activation promotes the nucleophilic attack by the phenol (B47542), leading to the formation of the carbamate ester. acs.org

The general procedure involves stirring the alcohol (in this case, 3-hydroxyacetophenone), dimethylcarbamoyl chloride, and a catalytic amount of zinc chloride in an anhydrous solvent such as toluene (B28343). nih.gov The reaction progress is monitored by techniques like thin-layer chromatography (TLC). While some carbamate syntheses proceed efficiently at room temperature, others, particularly with less reactive or sterically hindered phenols, may require elevated temperatures to achieve satisfactory yields. nih.govacs.org For instance, the synthesis of some aryl carbamates showed significantly improved yields when the reaction temperature was increased to 110 °C. acs.org

Carbamoyl Chloride-Mediated Syntheses

The most direct route to 3-acetylphenyl dimethylcarbamate involves the use of dimethylcarbamoyl chloride (DMCC). wikipedia.org DMCC is a highly reactive reagent designed to transfer a dimethylcarbamoyl group to hydroxyl functionalities. wikipedia.org The synthesis is typically carried out by reacting 3-hydroxyacetophenone with DMCC, often in the presence of a base to act as an acid scavenger for the hydrogen chloride (HCl) byproduct that is generated. bloomtechz.com

The reaction can be performed in a two-phase system using a solvent like benzene (B151609) or xylene and an aqueous solution of a base such as sodium hydroxide (B78521). wikipedia.org However, the high reactivity of DMCC also makes it susceptible to hydrolysis, which can lower the yield of the desired carbamate product. wikipedia.orgbloomtechz.com Due to its properties, DMCC must be handled with stringent safety precautions in a controlled laboratory environment. wikipedia.orgepa.gov

Alternative Catalytic Strategies for Carbamate Formation

Beyond zinc chloride, other catalytic systems have been developed for carbamate synthesis, offering a broader range of reaction conditions and substrate compatibility. Palladium-catalyzed cross-coupling reactions represent a modern approach, allowing for the synthesis of N-aryl carbamates from aryl chlorides or triflates and sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This method provides a direct route to various carbamate structures. mit.edu

Other catalytic methods for related transformations include the use of zirconia-based heterogeneous catalysts for the reaction of aromatic amines with dimethyl carbonate, presenting a greener alternative to phosgene-based routes. researchgate.net For different types of carbamate synthesis, catalysts such as bismuth triflate (Bi(OTf)₃) and various rhodium complexes have also been explored, showcasing the diversity of available catalytic tools. semanticscholar.orgnih.gov These alternative strategies can offer advantages in terms of milder reaction conditions, improved yields, and functional group tolerance. semanticscholar.org

Precursor Compounds and Reagents in Synthesis

The primary precursors for the synthesis of this compound are 3-hydroxyacetophenone and a source for the dimethylcarbamoyl group.

3-Hydroxyacetophenone : This bifunctional molecule provides the phenolic backbone onto which the carbamate group is installed. Its hydroxyl group acts as the nucleophile in the key bond-forming step.

Dimethylcarbamoyl Chloride (DMCC) : This is the most common and direct reagent for introducing the dimethylcarbamoyl moiety. wikipedia.org It is itself synthesized commercially from the reaction of phosgene (B1210022) with dimethylamine (B145610). wikipedia.orgchemicalbook.com Alternative laboratory preparations can use diphosgene, triphosgene, or thionyl chloride in place of phosgene. wikipedia.orgbloomtechz.com

Catalysts and Bases : In catalyzed reactions, zinc chloride is a key reagent. nih.gov In base-mediated syntheses, inorganic bases like sodium hydroxide or potassium hydroxide , or organic bases like triethylamine (B128534) or pyridine, are used to neutralize the acidic byproduct. wikipedia.orgijsrp.org

Alternative Reagents : In transesterification-type approaches, a different aryl dimethylcarbamate, such as 4-nitrophenyl dimethylcarbamate , can be used to transfer the dimethylcarbamate group to 3-hydroxyacetophenone. google.com Other routes might involve precursors like sodium cyanate in palladium-catalyzed systems. mit.edu

| Role in Synthesis | Compound Name | Chemical Formula |

| Phenolic Substrate | 3-Hydroxyacetophenone | C₈H₈O₂ |

| Carbamoyl Group Donor | Dimethylcarbamoyl chloride | C₃H₆ClNO |

| Catalyst | Zinc Chloride | ZnCl₂ |

| Base/Acid Scavenger | Sodium Hydroxide | NaOH |

| Alternative Carbamoyl Donor | 4-Nitrophenyl dimethylcarbamate | C₉H₁₀N₂O₄ |

| Precursor for DMCC | Dimethylamine | C₂H₇N |

| Precursor for DMCC | Phosgene | COCl₂ |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing product yield and minimizing impurities. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

For zinc chloride-catalyzed syntheses, temperature is a critical factor. While some reactions are effective at room temperature, sluggish reactions involving certain aromatic alcohols have shown substantially improved yields when heated to 110 °C. nih.govacs.org The choice of solvent is also vital; anhydrous conditions are necessary to prevent the hydrolysis of the carbamoyl chloride intermediate, with solvents like toluene being a common choice. nih.gov

A design-of-experiments (DoE) approach can be systematically used to investigate the interplay between different variables, such as catalyst loading, reagent concentration, and temperature, to identify the optimal conditions for yield. nih.gov For example, in a related rhodium-catalyzed carbamate transfer, factors including the choice of rhodium catalyst and solvent concentration were shown to have a significant impact on the product yield. nih.gov The reaction time must also be optimized; insufficient time leads to incomplete conversion, while excessively long times can promote the formation of degradation products or side reactions. scielo.br

| Parameter | Condition | Rationale / Observation | Reference |

| Catalyst | Zinc Chloride | Effective Lewis acid for activating carbamoyl chloride. | nih.gov |

| Temperature | Room Temp to 110 °C | Higher temperatures may be required for less reactive phenols to achieve good yields. | acs.org |

| Solvent | Anhydrous Toluene | Prevents hydrolysis of the reactive carbamoyl chloride. | nih.gov |

| Reaction Time | 4 to 20 hours | Must be optimized to ensure complete conversion without promoting side reactions. | scielo.br |

| Reagent Stoichiometry | Excess Carbamoyl Chloride | Can be used to drive the reaction to completion, but may require purification to remove. | wikipedia.org |

Investigation of Side Reactions and Impurity Formation during Synthesis

Another source of impurities is incomplete reaction , which would leave unreacted 3-hydroxyacetophenone in the final product mixture, necessitating further purification steps.

In the synthesis of the DMCC reagent itself, the formation of tetramethylurea is a known side reaction. This can occur if DMCC reacts with its precursor, dimethylamine, or if excess phosgene is not used during its production. wikipedia.org

Furthermore, depending on the reaction conditions (e.g., strongly basic or acidic media at high temperatures), the acetyl group on the phenyl ring could potentially participate in side reactions, although this is generally less common under standard carbamoylation conditions. In palladium-catalyzed routes, specific side reactions related to the catalytic cycle, such as the undesired cleavage of certain protecting groups, must be considered and mitigated. mit.edu Careful control of the reaction environment and purification of the final product are essential to ensure the high purity of this compound.

Advanced Molecular and Electronic Structure Elucidation of 3 Acetylphenyl Dimethylcarbamate

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in defining the connectivity and functional groups within the 3-Acetylphenyl dimethylcarbamate (B8479999) molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 3-Acetylphenyl dimethylcarbamate. Both ¹H and ¹³C NMR provide specific details about the chemical environment of the atoms. In ¹H NMR, the protons on the aromatic ring are expected to produce signals in the downfield region, while the methyl protons of the acetyl and dimethylcarbamate groups will appear at distinct upfield shifts. Similarly, ¹³C NMR spectroscopy reveals the carbon skeleton, with the carbonyl carbons of the acetyl and carbamate (B1207046) groups being particularly deshielded and appearing at high chemical shift values. The chemical shifts are typically referenced to tetramethylsilane. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H | 7.0 - 8.0 | Aromatic Protons |

| ¹H | ~2.5 | Acetyl (CH₃) Protons |

| ¹H | ~2.9 - 3.1 | Dimethylamino (N(CH₃)₂) Protons |

| ¹³C | >190 | Acetyl Carbonyl Carbon |

| ¹³C | >150 | Carbamate Carbonyl Carbon |

| ¹³C | 120 - 150 | Aromatic Carbons |

| ¹³C | ~36 | Dimethylamino (N(CH₃)₂) Carbons |

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the functional groups within this compound. nih.gov IR spectroscopy is particularly sensitive to polar bonds and shows strong absorptions for the two carbonyl groups: the acetyl C=O and the carbamate C=O. nih.govresearchgate.net These appear at distinct frequencies, allowing for their differentiation. Raman spectroscopy, which relies on inelastic scattering of photons, provides valuable information about the non-polar parts of the molecule, such as the aromatic ring's carbon-carbon bonds. nih.govcurrentseparations.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| C=O Stretch (Acetyl) | 1680 - 1660 | IR |

| C=O Stretch (Carbamate) | 1730 - 1715 | IR |

| Aromatic C=C Stretches | 1600 - 1450 | IR, Raman |

| C-N Stretch | 1350 - 1250 | IR |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. nih.govmiamioh.edu The molecular ion peak (M⁺) in the mass spectrum corresponds to the mass of the parent molecule. miamioh.edu High-resolution mass spectrometry can provide the exact elemental composition. The fragmentation pattern is also highly informative; characteristic cleavages often occur at the α-position to functional groups. nih.gov For this compound, expected fragmentation pathways would involve the loss of the dimethylamino group, the entire carbamate moiety, or the acetyl group, leading to a series of fragment ions that are diagnostic for the structure.

Single Crystal X-Ray Diffraction for Related Carbamate Structures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. rsc.org This technique allows for the direct visualization of atomic positions, providing accurate measurements of bond lengths, bond angles, and torsion angles. rsc.orgacs.org While a specific crystal structure for this compound was not found, analysis of related aromatic carbamate structures provides valuable insights. nih.govrsc.orgresearchgate.net For example, the structure of methyl ammonium (B1175870) methyl carbamate has been determined using single-crystal X-ray diffraction. nih.govrsc.org Such studies on analogous molecules reveal that the carbamate group is typically planar due to resonance. The crystal packing is governed by intermolecular forces, which would dictate the solid-state conformation of this compound.

Mechanistic Investigations of Reactions Involving 3 Acetylphenyl Dimethylcarbamate

Elucidation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions specifically involving 3-acetylphenyl dimethylcarbamate (B8479999) are not extensively documented in publicly available literature. However, insights can be drawn from studies of analogous carbamate (B1207046) compounds and the general principles of reaction kinetics.

The synthesis of 3-acetylphenyl dimethylcarbamate itself, from 1-(3-hydroxyphenyl)ethan-1-one and dimethylcarbamoyl chloride using zinc chloride as a catalyst, provides a starting point for kinetic analysis. acs.orgnih.gov The reaction proceeds at elevated temperatures (110 °C), suggesting a significant activation energy barrier. acs.org The yield of the reaction is reported to be around 63%, indicating that the equilibrium is moderately favorable under these conditions. acs.org

To provide a more concrete, albeit illustrative, example of the kind of data required for a full kinetic and thermodynamic profile, the following hypothetical data table is presented.

| Reaction Parameter | Hypothetical Value |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ M⁻¹s⁻¹ |

| Activation Energy (Ea) | 65 kJ/mol |

| Enthalpy of Reaction (ΔH) | -25 kJ/mol |

| Entropy of Reaction (ΔS) | -80 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) at 298 K | -1.12 kJ/mol |

This table contains hypothetical data for illustrative purposes due to the lack of specific experimental values for this compound in the searched literature.

Proposed Catalytic Cycles and Transition States

The synthesis of this compound is often facilitated by catalysts, with zinc chloride being a notable example. acs.orgnih.gov A plausible catalytic cycle for the ZnCl₂-catalyzed formation of this compound from 3-hydroxyacetophenone and dimethylcarbamoyl chloride can be proposed.

The cycle likely begins with the coordination of the Lewis acidic zinc chloride to the carbonyl oxygen of dimethylcarbamoyl chloride, enhancing the electrophilicity of the carbonyl carbon. This is followed by the coordination of the hydroxyl group of 3-hydroxyacetophenone to the zinc center. An intramolecular nucleophilic attack of the hydroxyl oxygen on the activated carbonyl carbon then occurs, proceeding through a tetrahedral transition state. Subsequent collapse of this intermediate, with the departure of a chloride ion and a proton, regenerates the zinc chloride catalyst and yields the final product, this compound, along with hydrochloric acid.

In the context of other reactions, such as the rhodium-catalyzed C-H activation and olefination of this compound, the catalytic cycle would involve the coordination of the rhodium catalyst to the aromatic ring, directed by one of the functional groups. ethernet.edu.et This is followed by oxidative addition, olefin insertion, and reductive elimination steps to yield the functionalized product.

The transition states in these reactions are transient, high-energy structures that are difficult to isolate experimentally. Computational chemistry methods are often employed to model these transition states and elucidate the reaction pathways. For the nucleophilic attack on the carbamate carbonyl, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C-O double bond, with the carbon atom adopting a more tetrahedral geometry.

Hydrolytic Stability and Degradation Pathways in Controlled Environments

The hydrolytic stability of this compound is a critical factor, particularly in pharmaceutical applications where the compound may be exposed to aqueous environments. The carbamate functional group is susceptible to hydrolysis, which can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 3-hydroxyacetophenone, dimethylamine (B145610), and carbonate. The presence of the acetyl group, an electron-withdrawing group, on the phenyl ring would be expected to enhance the electrophilicity of the carbamate carbonyl, potentially increasing the rate of hydrolysis compared to unsubstituted phenyl dimethylcarbamate.

In acidic environments, the hydrolysis mechanism is more complex. It can involve the initial protonation of either the carbonyl oxygen or the nitrogen atom of the carbamate. Protonation of the carbonyl oxygen activates the carbonyl group for nucleophilic attack by water. Protonation of the nitrogen atom can facilitate the cleavage of the C-O bond.

The degradation of this compound under controlled conditions would likely proceed primarily through hydrolysis of the carbamate ester linkage. The primary degradation products would be 3-hydroxyacetophenone and dimethylamine. Further degradation of 3-hydroxyacetophenone could occur under more stringent conditions.

Nucleophilic Substitution and Transesterification Mechanisms

This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the dimethylcarbamate group. However, direct nucleophilic aromatic substitution on the phenyl ring is generally difficult unless activated by strong electron-withdrawing groups at the ortho and para positions, which is not the case here. More commonly, nucleophilic attack will occur at the electrophilic carbonyl carbon of the carbamate group.

A notable example of a reaction involving this compound is its use in a Claisen-Schmidt condensation reaction with 4-(trifluoromethyl)benzaldehyde (B58038) in the presence of potassium hydroxide. google.com In this reaction, the acetyl group's methyl protons are deprotonated by the base to form an enolate, which then acts as a nucleophile. The dimethylcarbamate group remains intact during this specific transformation, highlighting the chemoselectivity of the reaction under these conditions.

Transesterification, the exchange of the alkoxy or aryloxy group of an ester with another alcohol, is a potential reaction for this compound. This reaction can be catalyzed by either acids or bases. In a base-catalyzed transesterification, an alkoxide ion would act as the nucleophile, attacking the carbonyl carbon of the carbamate. The resulting tetrahedral intermediate would then expel the 3-acetylphenoxide leaving group to form a new carbamate and 3-hydroxyacetophenone.

The general mechanism for base-catalyzed transesterification is as follows:

Nucleophilic attack: The alkoxide attacks the carbonyl carbon of the carbamate.

Formation of a tetrahedral intermediate: A negatively charged intermediate is formed.

Departure of the leaving group: The 3-acetylphenoxide ion is eliminated.

Proton transfer: The newly formed alcohol is protonated by the solvent or another proton source.

The equilibrium of the transesterification reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Structure Activity Relationship Sar Studies of 3 Acetylphenyl Dimethylcarbamate and Its Analogs

Impact of Substituent Modifications on Molecular Reactivity

The molecular reactivity of 3-Acetylphenyl dimethylcarbamate (B8479999) and its analogs is significantly influenced by modifications to its core structure. The carbamate (B1207046) functional group is a key structural motif, and its interaction with biological targets is central to its mechanism of action. nih.gov The hydrolysis of carbamates by enzymes like acetylcholinesterase (AChE) involves the transfer of the carbamoyl (B1232498) group to a serine residue in the enzyme's active site. walisongo.ac.idnih.gov

The nature of the substituents on the carbamoyl nitrogen plays a critical role in the rate of decarbamoylation, which is the regeneration of the active enzyme. nih.gov Studies have shown that increasing the size of the alkyl groups on the carbamoyl moiety from N-monomethyl to N,N-dimethyl, N-ethyl-N-methyl, or N,N-diethyl leads to a significant decrease in the decarbamoylation rate. nih.gov This suggests that the dimethylcarbamate group in 3-Acetylphenyl dimethylcarbamate contributes to a slower regeneration of the inhibited enzyme compared to monomethylated analogs.

The substitution pattern on the phenyl ring also has a profound effect on reactivity. The presence of an acetyl group at the meta-position (position 3) of the phenyl ring influences the electronic properties of the ring and its interaction with the active site of target enzymes. In a broader context of phenyl carbamates, substitutions at the 2- or 3-positions with bulky, hydrophobic, and electron-donating groups have been shown to favor potent activity. walisongo.ac.id The acetyl group, being an electron-withdrawing group, will modulate the electrophilicity of the carbamate carbonyl carbon, which can affect the initial carbamoylation step.

Correlation of Structural Features with Biochemical Interaction Profiles

The biochemical interaction profile of this compound is intricately linked to its specific structural features. Carbamate insecticides and therapeutic agents are known to be effective because of their structural complementarity to the active site of acetylcholinesterase (AChE). nih.gov They act as neurohormone mimics, disrupting the normal function of AChE by accumulating at synaptic junctions. nih.gov

Furthermore, the carbamate moiety itself is critical for the mechanism of inhibition. A critical hydrogen bonding interaction between the nitrogen atom of the carbamate and a histidine residue in the catalytic triad (B1167595) of AChE has been proposed to be responsible for the enhanced potency of carbamates relative to analogous carbonates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For carbamate derivatives, both 2D and 3D-QSAR models have been developed to guide the design of more potent inhibitors. nih.govplos.org

In 2D-QSAR studies of carbamate-based AChE inhibitors, various molecular descriptors have been found to correlate with inhibitory activity. A robust 2D-QSAR model highlighted the importance of descriptors such as the Connolly Accessible Area, the energy of the lowest unoccupied molecular orbital (ELUMO), and the percentage of hydrogen atoms (Hydrogen%). plos.orgnih.gov These descriptors suggest that the size, electronic properties, and hydrogen bonding potential of the molecule are key determinants of its activity.

Table 1: Key Molecular Descriptors in a 2D-QSAR Model for Carbamate AChE Inhibitors plos.orgnih.gov

| Descriptor | Impact on Activity |

| Connolly Accessible Area | Influences the overall interaction surface with the enzyme. |

| ELUMO | Relates to the molecule's ability to accept electrons. |

| Hydrogen% | Indicates the potential for hydrogen bonding interactions. |

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric, electrostatic, and hydrophobic fields that influence inhibitor potency. nih.gov For carbamates, these studies have revealed the significant contribution of hydrophobic interactions to AChE inhibitory activity, which aligns with the hydrophobic nature of the AChE active site gorge. nih.gov The contour maps generated from these models can visually guide the modification of a lead compound to enhance its binding affinity.

Table 2: Statistical Parameters of a 3D-QSAR Model for Carbamate AChE Inhibitors nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

| CoMFA | 0.573 | 0.972 | 0.614 |

| CoMSIA | 0.723 | 0.950 | 0.788 |

Rational Design Principles for Novel Carbamate Derivatives

The insights gained from SAR and QSAR studies have paved the way for the rational design of novel carbamate derivatives with improved properties. A key strategy involves using the established models to predict the activity of new, in-silico designed molecules before their synthesis. plos.org

One innovative approach has been the design of dual-binding site AChE inhibitors. nih.gov This involves modifying the carbamate scaffold to include a moiety that can interact with the peripheral anionic site (PAS) of AChE, in addition to the catalytic active site (CAS). This dual engagement can lead to more potent inhibition. Molecular docking studies are instrumental in determining the optimal linker length and position for attaching the PAS-binding fragment without disrupting the crucial carbamoylation reaction at the CAS. nih.gov

Another rational design strategy is the "biooxidisable" prodrug approach. nih.gov This involves designing an inactive precursor that can be metabolically activated to the potent carbamate inhibitor in the target tissue. This can improve the pharmacokinetic properties of the drug and reduce off-target effects.

The design of novel carbamates also considers the physicochemical properties that govern their absorption, distribution, metabolism, and excretion (ADME). Computational tools are used to predict these properties for newly designed molecules to ensure they have drug-like characteristics. plos.org For instance, a close analog of this compound, 3-Acetylphenyl ethyl(methyl)carbamate, has been identified as an impurity of the Alzheimer's drug Rivastigmine (B141), highlighting the clinical relevance of this structural class. nih.gov

Biochemical Interactions and Enzymatic Modulation by 3 Acetylphenyl Dimethylcarbamate

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental tools for characterizing the biological activity of compounds like 3-Acetylphenyl dimethylcarbamate (B8479999). These assays measure the extent to which a compound can reduce the rate of an enzyme-catalyzed reaction, providing quantitative data such as the half-maximal inhibitory concentration (IC50).

Carbamates are well-established inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). europeanreview.org These enzymes are crucial for the regulation of the neurotransmitter acetylcholine. europeanreview.org The inhibitory mechanism of carbamates involves the formation of a covalent bond with a serine residue within the enzyme's active site, leading to a carbamoylated, temporarily inactive enzyme. mdpi.com This process is often described as pseudo-irreversible because the carbamoylated enzyme is much more stable than the acetylated enzyme formed during normal substrate hydrolysis, but it can be slowly hydrolyzed to regenerate the active enzyme. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Carbamate (B1207046) Compounds

This table presents IC50 values for various carbamate inhibitors against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) to provide context for the potential activity of related compounds. Data for 3-Acetylphenyl dimethylcarbamate is not specified in the provided sources.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (AChE/BChE) |

| Rivastigmine (B141) | 2.76 mdpi.com | 18.08 mdpi.com | 0.15 |

| Galantamine | 0.44 mdpi.com | - | - |

| Donepezil | 0.17 mdpi.com | 0.41 mdpi.com | 0.41 |

| Salicylanilide (B1680751) N,N-dimethyl carbamate derivative (Example) | 38 - 90 (Range) mdpi.com | 1.6 - 311 (Range) researchgate.net | Variable |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | - | Corresponds well with galanthamine (B1674398) nih.gov | High BChE selectivity nih.gov |

The primary focus of research on simple carbamate esters has historically been on their interaction with cholinesterases due to their widespread use as insecticides and their therapeutic applications in conditions like Alzheimer's disease. nih.govnih.gov While carbamate moieties are incorporated into drugs targeting a wide array of enzymes, detailed studies on the inhibitory effects of simple phenyl carbamates like this compound on other specific enzyme targets are not extensively documented in the reviewed scientific literature.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ugm.ac.id For carbamate inhibitors, docking studies are crucial for understanding their interaction with the active sites of enzymes like AChE and BChE. nih.gov

Although no specific molecular docking studies for this compound were found, the binding modes of related carbamate inhibitors have been extensively studied. These studies reveal that carbamates typically bind within the deep gorge of the cholinesterase active site. The interaction is twofold:

Catalytic Active Site (CAS): The carbamate group is positioned near the catalytic triad (B1167595) (notably Ser203 in AChE), allowing for the carbamoylation reaction. mdpi.comnih.gov

Peripheral Anionic Site (PAS): The phenyl ring and its substituents can form various non-covalent interactions with aromatic residues at the PAS, such as Trp286 in human AChE. These interactions, including π-π stacking and hydrogen bonds, contribute to the binding affinity and selectivity of the inhibitor. nih.govnih.gov

For this compound, it is hypothesized that the dimethylcarbamate moiety would interact with the CAS, while the 3-acetylphenyl group would engage with residues in the PAS or other parts of the active site gorge. The specific interactions would determine its binding affinity and inhibitory potency. researchgate.net

Table 2: Typical Ligand-Protein Interactions for Carbamate Inhibitors in Cholinesterase Active Sites

This table summarizes common interactions observed in molecular docking studies of carbamate inhibitors with AChE and BChE. These are generalized interactions and may vary for specific compounds.

| Interaction Type | Interacting Ligand Moiety | Key Enzyme Residues (Examples from hAChE) | Reference |

| Covalent Bond (Carbamoylation) | Carbamate Carbonyl | Ser203 | mdpi.comnih.gov |

| Hydrogen Bonding | Carbamate Carbonyl/NH | Phe295, Ser293 | nih.gov |

| π-π Stacking | Aromatic Ring (Phenyl) | Trp86, Tyr337, Trp286 | nih.govnih.gov |

| Hydrophobic Interactions | Alkyl/Aryl Groups | Various residues lining the gorge | nih.gov |

Biochemical Assay Development and Validation for Carbamate Studies

The study of carbamates necessitates the development and validation of robust biochemical and analytical assays. mdpi.com Biochemical assays are essential for determining enzyme inhibition kinetics, while analytical methods are required for quantifying carbamate residues in various matrices.

Biochemical Assays: The most common method for measuring cholinesterase activity and its inhibition is the spectrophotometric Ellman's method. mdpi.com This assay uses a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine, to produce a colored product that can be quantified. The rate of color formation is proportional to the enzyme activity.

Analytical Methods and Validation: For the detection and quantification of carbamate residues, highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed. researchgate.net The development of such methods requires rigorous validation to ensure their reliability. Key validation parameters include: researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Matrix Effects: The influence of other components in the sample matrix on the analytical signal.

These validated methods are crucial for pharmacokinetic studies and residue analysis in environmental and biological samples.

Comparative Biochemical Profiling with Related Carbamate Esters

The biochemical profile of a carbamate is heavily influenced by its structure. nih.gov Comparative studies of related carbamate esters help in understanding structure-activity relationships (SAR), which are critical for designing compounds with desired potency and selectivity.

For phenyl N,N-dimethylcarbamates, key structural features that modulate activity include:

Substituents on the Phenyl Ring: Electron-withdrawing or electron-donating groups, their size, and their position (ortho, meta, para) on the phenyl ring can drastically alter the electronic properties of the carbamate and its steric fit within the enzyme's active site, thereby affecting inhibitory potency. nih.gov For example, studies on nitrophenyl N,N-dimethylcarbamates have shown that substituents in the meta-position can lead to higher anticholinesterase activity. researchgate.net

Substitution on the Carbamate Nitrogen: N,N-disubstituted carbamates, like this compound, often exhibit different inhibition kinetics and stability compared to N-monosubstituted or unsubstituted carbamates. mdpi.com For instance, replacing one of the N-methyl groups with a larger phenyl group has been shown to increase activity against cholinesterases in certain salicylanilide series. mdpi.com

Comparing this compound to other carbamates like rivastigmine (an N-ethyl, N-methyl carbamate) or physostigmine (B191203) (a cyclic carbamate) reveals significant structural differences that translate into distinct biochemical and pharmacokinetic profiles. While rivastigmine is a non-selective inhibitor of AChE and BChE, many benzene-based carbamates show a preference for BChE. nih.govnih.govmdpi.com This selectivity is a key aspect of their biochemical profile, particularly as BChE is also considered a therapeutic target in the later stages of Alzheimer's disease. mdpi.comnih.gov

Analytical Methodologies for Detection and Quantification of 3 Acetylphenyl Dimethylcarbamate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-Acetylphenyl dimethylcarbamate (B8479999) from complex matrices, such as reaction mixtures or final product formulations. The choice of technique depends on the analytical objective, whether it is for quantification, reaction monitoring, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of 3-Acetylphenyl dimethylcarbamate, particularly in the context of pharmaceutical impurity profiling. nih.govingentaconnect.com The development of a selective and sensitive reversed-phase HPLC (RP-HPLC) method is crucial for separating the compound from its parent drug and other related impurities. ingentaconnect.comresearchgate.net

Method development typically involves optimizing several chromatographic parameters to achieve adequate resolution and peak shape. conicet.gov.ar For compounds like this compound, a C18 column is a common choice for the stationary phase due to its versatility and compatibility with a wide range of organic solvents. researchgate.netconicet.gov.arresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to effectively separate a wide range of impurities with different polarities. researchgate.net UV detection is commonly used, with the wavelength selected based on the chromophore of the analyte; for a compound with an acetylphenyl group, a wavelength around 240-268 nm is often effective. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Inertsil ODS C18 (150 x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water (pH adjusted to 6.5) or 20mM Ammonium Acetate | researchgate.netresearchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.netresearchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Column Temperature | 35 °C | researchgate.net |

| Detection | UV at 268 nm | researchgate.net |

This table is for illustrative purposes; specific conditions must be optimized for each application.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. rochester.edu It allows chemists to track the consumption of starting materials and the formation of the desired product over time. rochester.edu

A typical TLC procedure involves spotting the reaction mixture alongside the starting material on a silica (B1680970) gel plate. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is critical to achieve good separation between the reactant and product spots, ideally with the product having a different Rf (retention factor) value from the starting material. rochester.edu Visualization is commonly achieved under a UV lamp, as the aromatic ring in this compound is UV-active. rochester.edu A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the starting material has been fully consumed, which is especially useful when the Rf values of the reactant and product are similar. rochester.edu

Mass Spectrometric Detection and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for the structural elucidation of this compound and its related impurities. ingentaconnect.com When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, enabling positive identification. ingentaconnect.com

In techniques like Electrospray Ionization (ESI), typically used with HPLC, the compound is ionized, often forming a protonated molecule [M+H]⁺. ingentaconnect.com Tandem mass spectrometry (MS/MS) experiments are then performed on this precursor ion. nih.govdaneshyari.com Through collision-induced dissociation (CID), the ion is fragmented into smaller, characteristic product ions. researchgate.net The analysis of these fragmentation patterns provides a wealth of structural information.

For this compound (Molecular Weight: 207.24 g/mol ), the fragmentation would likely involve characteristic losses related to its functional groups. Key fragmentation pathways could include:

Cleavage of the carbamate (B1207046) ester bond: This could lead to the loss of the dimethylcarbamoyl group or related fragments.

α-cleavage at the acetyl group: This is a common fragmentation pathway for ketones, potentially leading to the loss of a methyl radical (CH₃•) or the formation of an acylium ion. nih.gov

McLafferty rearrangement: If applicable, this rearrangement is characteristic of carbonyl compounds with a γ-hydrogen. nih.gov

By studying these fragmentation patterns, analysts can confirm the structure of the main compound and identify unknown process-related impurities or degradation products. nih.gov

Development of Impurity Profiling and Stability-Indicating Assays

In pharmaceutical contexts, it is a regulatory requirement to develop stability-indicating assay methods (SIAMs) that can separate and quantify the active pharmaceutical ingredient (API) from any impurities or degradation products. conicet.gov.arresearchgate.net An impurity profile for a substance containing this compound would involve identifying and quantifying all significant related substances. nih.gov

The development of a SIAM involves subjecting the compound to forced degradation (stress testing) under various conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netresearchgate.net The goal is to generate potential degradation products and ensure that the analytical method can resolve them from the main peak and from each other. researchgate.netresearchgate.net This demonstrates the specificity of the method. nih.gov For example, studies on related compounds have shown lability under acidic, basic, and oxidative conditions, while remaining stable under thermal and photolytic stress. researchgate.net

A validated HPLC method is the primary choice for these assays. conicet.gov.ar The validation process, conducted according to International Council for Harmonisation (ICH) guidelines, establishes the method's linearity, accuracy, precision, specificity, and robustness, ensuring it is suitable for its intended purpose of routine quality control and stability monitoring. nih.govdaneshyari.com

Reference Standard Characterization and Certification in Research

A certified reference standard is a highly purified and well-characterized material that is essential for the validation of analytical methods and for the accurate quantification of an analyte. nih.gov The United States Pharmacopeia (USP) and other pharmacopoeias provide reference standards for many pharmaceutical compounds and their impurities. usp.org

The characterization and certification of a reference standard for this compound would involve a battery of analytical techniques to confirm its identity and purity unequivocally. These techniques typically include:

Spectroscopic Methods: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to elucidate and confirm the chemical structure. researchgate.netdaneshyari.com

Mass Spectrometry: High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition. ingentaconnect.com

Chromatographic Purity: HPLC is used to determine the purity of the standard and to quantify any impurities present.

Other Analyses: Elemental Analysis (EA) for carbon, hydrogen, and nitrogen content provides further confirmation of the empirical formula. researchgate.netdaneshyari.com

Once thoroughly characterized, this reference standard can be used to verify the performance of analytical methods and to ensure the accuracy of quantitative measurements in research and quality control laboratories. nih.gov

Metabolic Pathways and Biotransformation Studies of 3 Acetylphenyl Dimethylcarbamate Non Clinical Focus

In Vitro Biotransformation Models (e.g., Liver Microsomes, Isolated Cells)

In vitro models are fundamental tools for investigating the metabolic pathways of xenobiotics in a controlled environment, providing insights into potential metabolic routes without the complexities of a whole organism.

Liver Microsomes:

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary in vitro tool for metabolism studies because they contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. For carbamates, liver microsomes are instrumental in identifying oxidative metabolites. For instance, studies on the carbamate (B1207046) insecticide carbofuran (B1668357) using liver microsomes have demonstrated the formation of various hydroxylated and oxidized metabolites. nih.govbohrium.com Similarly, the metabolism of the carbamate methiocarb (B1676386) has been investigated using human liver microsomes, revealing the formation of its sulfoxide (B87167) metabolites. nih.gov It is therefore highly probable that incubating 3-Acetylphenyl dimethylcarbamate (B8479999) with liver microsomes would yield metabolites resulting from oxidation of the acetyl group, hydroxylation of the aromatic ring, and N-demethylation of the carbamate moiety.

Isolated Cells:

Isolated cells, such as hepatocytes or cell lines like Caco-2/TC7, offer a more complete metabolic picture as they contain a broader range of both Phase I and Phase II enzymes. nih.gov The Caco-2/TC7 cell line, derived from human intestine, is known to express high levels of CYP3A4, a key enzyme in drug metabolism. nih.gov Utilizing such cell lines would allow for the investigation of both the initial oxidative and hydrolytic reactions (Phase I) and subsequent conjugation reactions (Phase II), such as glucuronidation or sulfation, which increase the water solubility of metabolites for excretion.

Other In Vitro Systems:

Other in vitro systems that can be employed include cytosolic fractions to study the role of enzymes like aldehyde oxidases and esterases, and anaerobic microflora from the cecum to investigate metabolism by gut bacteria. nih.govrsc.org The latter has been shown to be significant in the biotransformation of certain compounds. rsc.org

Identification of Primary and Secondary Metabolites

Based on studies of analogous carbamates like rivastigmine (B141) and diethofencarb (B33107), the metabolism of 3-Acetylphenyl dimethylcarbamate is expected to proceed through several key reactions, leading to a variety of primary and secondary metabolites. asianpubs.orgnih.gov

Primary Metabolites:

Primary metabolism (Phase I) typically involves the introduction or unmasking of functional groups. For this compound, the following primary metabolites are anticipated:

Hydrolysis of the Carbamate Ester: A major metabolic pathway for carbamates is the hydrolysis of the ester linkage, catalyzed by esterases. nih.gov This would cleave this compound into 3-acetylphenol and dimethylcarbamic acid. Dimethylcarbamic acid is unstable and would likely decompose to dimethylamine (B145610) and carbon dioxide.

Oxidation of the Acetyl Group: The acetyl group on the phenyl ring is a likely site for oxidation, potentially leading to a hydroxyacetyl or a carboxylic acid derivative.

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions, catalyzed by CYP450 enzymes.

N-Demethylation: The N,N-dimethylamino group of the carbamate moiety can be sequentially demethylated to form N-methylcarbamate and then carbamate derivatives.

Oxidation of the N-methyl groups: This can lead to the formation of N-hydroxymethyl derivatives.

Secondary Metabolites:

Secondary metabolism (Phase II) involves the conjugation of the primary metabolites with endogenous molecules to facilitate their excretion. Potential secondary metabolites of this compound include:

Glucuronide Conjugates: The phenolic hydroxyl group of 3-acetylphenol (formed from hydrolysis) or any hydroxylated primary metabolites can be conjugated with glucuronic acid.

Sulfate (B86663) Conjugates: Phenolic metabolites can also be sulfated.

Glutathione (B108866) Conjugates: While less common for this structure, reactive intermediates formed during oxidation could potentially be conjugated with glutathione. nih.gov

A study on the metabolism of diethofencarb in rats identified a wide array of metabolites, including those resulting from de-ethylation, cleavage of the carbamate linkage, oxidation of the isopropyl group, and subsequent conjugation reactions. nih.gov This highlights the diverse metabolic possibilities for carbamate compounds.

Table of Potential Metabolites of this compound

| Metabolite Type | Potential Metabolite | Metabolic Reaction |

| Primary | 3-Acetylphenol | Hydrolysis |

| 3-(1-Hydroxyethyl)phenyl dimethylcarbamate | Reduction of acetyl group | |

| 3-Acetyl-hydroxyphenyl dimethylcarbamate | Aromatic hydroxylation | |

| 3-Acetylphenyl N-methylcarbamate | N-demethylation | |

| Secondary | 3-Acetylphenol glucuronide | Glucuronidation |

| 3-Acetylphenol sulfate | Sulfation |

Enzymatic Systems Involved in Carbamate Metabolism (e.g., Cytochrome P450, Esterases)

The biotransformation of carbamates is orchestrated by a variety of enzymatic systems, primarily belonging to the Phase I and Phase II metabolizing enzymes.

Cytochrome P450 (CYP450):

The CYP450 superfamily of enzymes is a major contributor to the oxidative metabolism of carbamates. bohrium.com These enzymes are responsible for a wide range of reactions, including:

Aromatic and Aliphatic Hydroxylation: Introducing hydroxyl groups onto the aromatic ring or alkyl side chains.

N-dealkylation: Removing methyl groups from the nitrogen atom of the carbamate.

Oxidative Cleavage: Contributing to the breakdown of the carbamate structure.

Different CYP450 isozymes can exhibit substrate specificity. For example, CYP3A4 is a key enzyme in the metabolism of a vast number of drugs and xenobiotics. bohrium.com Studies with other carbamates have implicated various CYP isozymes in their metabolism.

Esterases:

Esterases, particularly carboxylesterases, play a crucial role in the hydrolytic cleavage of the carbamate ester bond. asianpubs.org This is often a major detoxification pathway, as the resulting phenols are typically less toxic and more readily conjugated and excreted. Porcine liver esterase has been shown to catalyze the in vitro metabolism of ethyl carbamate. asianpubs.org

Flavin-containing Monooxygenases (FMOs):

FMOs are another class of Phase I enzymes that can be involved in the oxidation of nitrogen- and sulfur-containing xenobiotics. For certain carbamates, FMOs may contribute to the formation of N-oxides or sulfoxides. nih.gov

Phase II Enzymes:

Following Phase I reactions, the resulting metabolites are often substrates for Phase II enzymes, which include:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to hydroxyl, carboxyl, or amino groups.

Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to hydroxyl or amino groups.

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to electrophilic compounds.

Table of Enzymatic Systems in Carbamate Metabolism

| Enzyme Family | Role in Carbamate Metabolism | Example Reactions |

| Cytochrome P450 (CYP450) | Oxidative metabolism | Aromatic hydroxylation, N-dealkylation |

| Esterases | Hydrolytic cleavage of carbamate bond | Formation of phenols and carbamic acid |

| Flavin-containing Monooxygenases (FMO) | Oxidation of heteroatoms | N-oxidation, S-oxidation |

| UDP-glucuronosyltransferases (UGT) | Glucuronide conjugation | Attachment of glucuronic acid to hydroxyl groups |

| Sulfotransferases (SULT) | Sulfate conjugation | Attachment of sulfate to hydroxyl groups |

Mechanistic Insights into Xenobiotic Metabolism of Carbamates

The metabolism of carbamates follows general principles of xenobiotic biotransformation, which can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism:

The initial phase of metabolism aims to introduce or expose polar functional groups on the carbamate molecule. This is primarily achieved through oxidation and hydrolysis.

Oxidative Pathways: Cytochrome P450 enzymes catalyze the monooxygenation of carbamates. The mechanism involves the activation of molecular oxygen by the heme-containing active site of the enzyme. One atom of oxygen is inserted into the substrate, while the other is reduced to water. This can lead to a variety of oxidized products, including hydroxylated derivatives and N-dealkylated metabolites. For N,N-disubstituted carbamates like this compound, the formation of iminium ion intermediates can occur, which are then further metabolized. nih.gov

Hydrolytic Pathways: Esterases cleave the carbamate ester bond through a hydrolytic mechanism. This involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate, leading to the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the corresponding alcohol (or phenol) and regenerate the free enzyme.

Phase II Metabolism:

Phase II reactions are conjugation reactions that increase the water solubility of the Phase I metabolites, thereby facilitating their elimination from the body. These reactions involve the transfer of endogenous polar molecules such as glucuronic acid, sulfate, or glutathione to the functional groups introduced in Phase I. These conjugation reactions are catalyzed by transferase enzymes and are generally considered detoxification pathways.

Environmental Dynamics and Degradation Mechanisms of Carbamate Compounds

Photolytic and Hydrolytic Degradation Pathways

The breakdown of carbamate (B1207046) compounds in the environment is significantly influenced by abiotic processes such as photolysis and hydrolysis. These pathways involve the degradation of the chemical structure through the action of light and water, respectively.

Photolytic Degradation:

Photodegradation, or photolysis, is the breakdown of compounds by photons from sunlight. up.pt The rate and extent of photolysis are dependent on the light absorption characteristics of the molecule and the intensity of solar radiation. up.ptrsc.org Carbamate pesticides can undergo direct photolysis, where the molecule itself absorbs light energy, leading to bond cleavage. rsc.org Indirect photolysis can also occur, where other substances in the environment, known as sensitizers (e.g., dissolved organic matter), absorb light and transfer the energy to the carbamate molecule, initiating its degradation. rsc.org

For carbamates, photolytic degradation can lead to the cleavage of the carbamate ester bond, as well as modifications to the aromatic ring structure. The specific transformation products will depend on the environmental conditions, such as the presence of oxygen and other reactive species.

Hydrolytic Degradation:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of carbamate pesticides in aqueous environments is largely governed by their susceptibility to hydrolysis. nih.gov This process is highly pH-dependent, with degradation rates generally increasing under alkaline conditions. nih.gov

The primary mechanism of hydrolytic degradation for N,N-disubstituted carbamates like 3-Acetylphenyl dimethylcarbamate (B8479999) is believed to involve the addition of a hydroxide (B78521) ion to the carbonyl carbon of the carbamate group. This leads to the formation of an unstable tetrahedral intermediate, which then breaks down to yield the corresponding phenol (B47542), dimethylamine (B145610), and carbon dioxide. A study on the hydrolysis of quinolinyl N,N-dimethylcarbamates, which are structurally related to 3-Acetylphenyl dimethylcarbamate, indicated a multi-step mechanism with a dependence on hydroxide ion concentration. researchgate.net

The rate of hydrolysis is a key factor in determining the persistence of a carbamate in water bodies. The half-life of a compound due to hydrolysis can vary from days to years depending on its chemical structure and the environmental conditions.

Biotic Degradation Processes in Environmental Matrices

Microbial activity is a major driver of pesticide degradation in soil and water. nih.gov A wide range of microorganisms, including bacteria and fungi, have been shown to degrade carbamate pesticides, often using them as a source of carbon and nitrogen. nih.gov

The initial and most crucial step in the microbial degradation of many carbamate pesticides is the enzymatic hydrolysis of the carbamate ester linkage. nih.gov This reaction is catalyzed by enzymes called carbamate hydrolases or esterases. The products of this initial hydrolysis are the corresponding phenol (in this case, 3-hydroxyacetophenone), and dimethylamine. These intermediates are then typically further metabolized by the microorganisms through various aromatic degradation pathways.

The efficiency of biotic degradation is influenced by several environmental factors, including:

Microbial population: The presence and abundance of microorganisms capable of degrading the specific carbamate.

Soil and water properties: Factors such as pH, temperature, moisture content, and organic matter content can significantly affect microbial activity. nih.gov

Bioavailability: The extent to which the compound is accessible to the microorganisms for degradation.

Studies on other carbamates have demonstrated that repeated applications can sometimes lead to an enhanced rate of degradation, as the microbial populations adapt and become more efficient at breaking down the compound.

Persistence and Transformation Products in Research Models

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being degraded or transported elsewhere. It is often expressed as a half-life (the time it takes for 50% of the compound to disappear). The persistence of carbamates can vary widely depending on their chemical structure and the environmental conditions. up.pt

Transformation Products:

The degradation of this compound through the pathways described above would be expected to generate several transformation products. Based on the general degradation pathways of carbamates, the primary transformation products are likely to be:

3-Hydroxyacetophenone: Formed from the hydrolysis of the ester linkage.

Dimethylamine: Also a product of the initial hydrolysis.

These primary transformation products may then undergo further degradation. For example, 3-hydroxyacetophenone could be further broken down by microorganisms through ring cleavage and subsequent metabolism. It is important to study the fate of these transformation products, as they can sometimes be more persistent or toxic than the parent compound. up.pt

Illustrative Half-life Data for Related Carbamate Pesticides

The following table provides examples of degradation half-lives for other carbamate pesticides in soil, illustrating the range of persistence that can be observed within this chemical class. It is important to note that these values are for different compounds and are provided for illustrative purposes only, as specific data for this compound is not available.

| Carbamate Pesticide | Soil Half-life (days) | Reference Compound |

| Carbofuran (B1668357) | 30 - 60 | Yes |

| Carbaryl (B1668338) | 7 - 28 | Yes |

| Aldicarb | 1 - 15 | Yes |

| Methomyl | 7 - 21 | Yes |

This table is for illustrative purposes and does not represent data for this compound.

Methodologies for Environmental Monitoring and Fate Prediction

To assess the environmental impact of a chemical like this compound, robust analytical methods for its detection and quantification in various environmental matrices (soil, water, air) are necessary. Additionally, predictive models are used to estimate its environmental fate.

Environmental Monitoring:

The standard approach for analyzing carbamate pesticides in environmental samples typically involves the following steps:

Sample Collection and Preparation: Obtaining representative samples from the field and preparing them for analysis. This may involve extraction of the analyte from the sample matrix (e.g., soil or water) and a clean-up step to remove interfering substances.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are commonly used to separate the target compound from other components in the sample extract. nih.gov

Detection: Various detectors can be coupled with chromatography for the quantification of carbamates. These include:

Mass Spectrometry (MS): Provides high sensitivity and selectivity, allowing for confident identification and quantification. nih.gov

Fluorescence Detection: Can be used after post-column derivatization of N-methylcarbamates.

UV-Vis Detection: A less specific but often used detection method.

Fate Prediction:

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of the compound (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and environmental parameters to estimate its behavior.

For this compound, a multimedia fate model could be used to predict its partitioning between air, water, soil, and sediment. Degradation rates (half-lives) for photolysis, hydrolysis, and biodegradation would be key inputs for such a model. In the absence of experimentally determined values for this specific compound, data from structurally similar carbamates or from quantitative structure-activity relationship (QSAR) models could be used as initial estimates.

Computational and Theoretical Chemistry Studies on 3 Acetylphenyl Dimethylcarbamate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. plos.orgnih.govnih.gov These methods provide insights into molecular geometry, charge distribution, and orbital energies, which are crucial for understanding a molecule's reactivity and interaction with its environment.

For carbamates, DFT calculations can determine the optimized geometry, including bond lengths, bond angles, and dihedral angles. nih.gov One of the key features of the carbamate (B1207046) group is the resonance stabilization across the O=C-N amide-ester hybrid structure, which influences its chemical stability and reactivity. nih.govacs.org The rotational barrier of the C-N bond in carbamates is a critical parameter that can be accurately calculated and is typically found to be lower than in analogous amides. nih.gov

While specific calculations for 3-Acetylphenyl dimethylcarbamate (B8479999) are not published, studies on similar phenyl carbamates reveal important electronic characteristics. researchgate.net For instance, calculations on methyl phenyl carbamate have been used to investigate its thermal decomposition pathways. researchgate.net In a study on a series of carbamate derivatives, geometry optimization was performed using DFT with the B3LYP/6–31G basis set to accurately reproduce the molecular geometries before further analysis. plos.orgnih.gov

Table 1: Representative Calculated Electronic Properties for a Phenyl Carbamate Analog

| Property | Calculated Value | Method | Reference |

| Heat of Formation (ΔHf) | Varies by substituent | AM1/DFT | nih.gov |

| Dipole Moment (µ) | Varies by substituent | DFT | nih.gov |

| HOMO Energy | - | DFT/B3LYP | plos.orgnih.gov |

| LUMO Energy | - | DFT/B3LYP | plos.orgnih.gov |

| C-N Rotational Barrier | ~3-4 kcal/mol lower than amides | Experimental & Theoretical | nih.gov |

Note: This table presents representative data from studies on analogous carbamate compounds due to the absence of specific published data for 3-Acetylphenyl dimethylcarbamate.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins or solvents, over time. youtube.com For carbamates that are designed as enzyme inhibitors, MD simulations can provide critical insights into the binding process, the stability of the ligand-protein complex, and the conformational changes that occur upon binding. tandfonline.comnih.gov

For a molecule like this compound, MD simulations could be used to understand its conformational flexibility in different solvent environments and to predict its binding mode within a target protein. The simulations would track the trajectory of the molecule, allowing for the sampling of different conformations and the calculation of thermodynamic properties such as binding free energy.

Table 2: Representative Data from Molecular Dynamics Simulations of a Carbamate-AChE Complex

| Parameter | Observation | Simulation Time | Reference |

| RMSD of Ligand | Reached equilibrium after 6 ns | 14 ns | nih.gov |

| Radius of Gyration (Rg) of Protein | Stable, indicating no major conformational changes | 14 ns | nih.gov |

| Key Interacting Residues | Aromatic residues (for π-π interactions) | - | tandfonline.com |

| Binding Free Energy | -37.64 to -39.31 kJ mol⁻¹ for biphenyl (B1667301) variants | - | nih.gov |

Note: This table presents representative data from studies on analogous carbamate compounds due to the absence of specific published data for this compound.

In Silico Prediction of Reactivity and Interaction Profiles

In silico methods for predicting reactivity and interaction profiles, such as molecular docking and pharmacophore modeling, are essential in drug discovery and materials science. tandfonline.comnih.gov These methods allow for the rapid screening of large numbers of compounds and the prediction of their potential biological activity or chemical reactivity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein. tandfonline.com For carbamate inhibitors of AChE, docking studies can identify the most likely binding pose within the enzyme's active site and provide an estimate of the binding affinity. tandfonline.comnih.gov Several studies have successfully used multiple docking programs to study the activity of a range of carbamate derivatives as AChE inhibitors. tandfonline.comnih.gov These studies often find that the carbamate moiety interacts with the catalytic serine residue in the active site, while other parts of the molecule form interactions with surrounding amino acids. tandfonline.comresearchgate.net

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. For carbamates, a pharmacophore model could define the necessary positions of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features required for effective binding to a target.

Table 3: Representative Molecular Docking Results for a Carbamate Inhibitor

| Parameter | Value/Description | Docking Program | Reference |

| Binding Energy/Score | -11.200 kcal/mol for a potent designed inhibitor | - | nih.govresearchgate.netplos.org |

| Key Interactions | π-π interactions with aromatic residues | AutoDock Vina, ArgusLab, etc. | tandfonline.comnih.gov |

| Predicted Binding Pose | Carbamate moiety near the catalytic triad (B1167595) | Covalent Docking | nih.gov |

Note: This table presents representative data from studies on analogous carbamate compounds due to the absence of specific published data for this compound.

Development of Predictive Models for Carbamate Behavior

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the chemical structure of a series of compounds with their biological activity or physical properties. plos.orgnih.govnih.gov These models are valuable for designing new compounds with improved properties.

For carbamate acetylcholinesterase inhibitors, both 2D and 3D-QSAR models have been developed. plos.orgnih.govnih.gov A 2D-QSAR study on a series of 32 carbamate derivatives identified key molecular descriptors that correlate with their AChE inhibitory activity. plos.orgnih.gov The resulting model showed good statistical significance and predictive power, with a high coefficient of determination (R² = 0.81) and good external validation (R²_test = 0.82). plos.orgnih.gov Such models can then be used to predict the activity of new, unsynthesized carbamate derivatives.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for activity. nih.gov A study on carbamate AChE inhibitors demonstrated the superiority of pharmacophore-based alignment for developing robust CoMFA and CoMSIA models, which yielded high cross-validated q² values and predictive r² values. nih.gov These models provide a 3D map that can guide the modification of the carbamate structure to enhance its interaction with the target.

Table 4: Representative QSAR Model Statistics for Carbamate AChE Inhibitors

| Model Type | Statistical Parameter | Value | Reference |

| 2D-QSAR | R² (coefficient of determination) | 0.81 | plos.orgnih.gov |

| 2D-QSAR | Q²cv (cross-validated R²) | 0.56 | plos.orgnih.gov |

| 2D-QSAR | R²_test (external validation) | 0.82 | plos.orgnih.gov |

| 3D-QSAR (CoMFA) | q² (leave-one-out cross-validated) | 0.573 | nih.gov |

| 3D-QSAR (CoMSIA) | q² (leave-one-out cross-validated) | 0.723 | nih.gov |

| 3D-QSAR (CoMFA) | Predictive r² (test set) | 0.614 | nih.gov |

| 3D-QSAR (CoMSIA) | Predictive r² (test set) | 0.788 | nih.gov |

Note: This table presents representative data from studies on analogous carbamate compounds due to the absence of specific published data for this compound.

Emerging Research Frontiers and Unanswered Questions

Novel Synthetic Approaches for Functionalized Carbamates

The development of efficient and versatile synthetic methods for carbamates is crucial for accessing novel analogs with tailored properties. Traditional methods for carbamate (B1207046) synthesis often require harsh conditions or the use of hazardous reagents like phosgene (B1210022). Consequently, a significant area of research is focused on creating milder and more sustainable synthetic routes.

Recent advancements have centered on catalytic systems that can facilitate carbamate formation under benign conditions. For instance, the use of transition metal catalysts, such as those based on copper or palladium, has shown promise in coupling amines with CO2 surrogates to form carbamates. Another innovative approach involves the use of flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches. This technique offers enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Furthermore, researchers are exploring enzymatic catalysis for the synthesis of enantiomerically pure carbamates. Lipases, for example, have been successfully employed in the aminolysis of carbonates to produce chiral carbamates, which are of significant interest in the development of stereoselective therapeutic agents. These novel synthetic strategies are paving the way for the creation of diverse libraries of functionalized carbamates, including derivatives of 3-acetylphenyl dimethylcarbamate (B8479999), for screening and optimization in various applications.

Advanced Spectroscopic Techniques for Real-Time Analysis

Understanding the real-time dynamics of 3-acetylphenyl dimethylcarbamate, particularly its interaction with biological systems, necessitates the use of sophisticated analytical techniques. Advanced spectroscopic methods are at the forefront of this endeavor, offering unprecedented insights into the compound's mechanism of action at a molecular level.

One such technique is surface-enhanced Raman spectroscopy (SERS), which can provide highly sensitive vibrational information about molecules adsorbed onto metallic nanostructures. SERS allows for the label-free detection and characterization of carbamates and their metabolites in complex biological matrices. This can be instrumental in studying the binding of this compound to its target enzymes and monitoring the catalytic cycle in real-time.